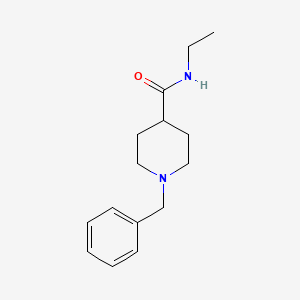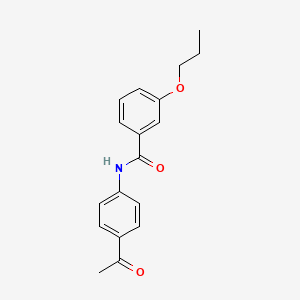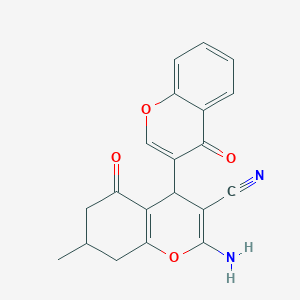![molecular formula C16H16O3 B5231636 3-[2-(2-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B5231636.png)
3-[2-(2-methylphenoxy)ethoxy]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(2-methylphenoxy)ethoxy]benzaldehyde, also known as MPEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
3-[2-(2-methylphenoxy)ethoxy]benzaldehyde exerts its effects through the modulation of various signaling pathways, including the mGluR5 signaling pathway and the PI3K/Akt/mTOR pathway. 3-[2-(2-methylphenoxy)ethoxy]benzaldehyde acts as a positive allosteric modulator of mGluR5, leading to the enhancement of synaptic plasticity and cognitive function. 3-[2-(2-methylphenoxy)ethoxy]benzaldehyde also inhibits the PI3K/Akt/mTOR pathway, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
3-[2-(2-methylphenoxy)ethoxy]benzaldehyde has been shown to have various biochemical and physiological effects in animal models. In neuroscience, 3-[2-(2-methylphenoxy)ethoxy]benzaldehyde has been found to enhance long-term potentiation (LTP), a process that is essential for learning and memory. 3-[2-(2-methylphenoxy)ethoxy]benzaldehyde has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. In cancer research, 3-[2-(2-methylphenoxy)ethoxy]benzaldehyde has been shown to induce apoptosis, a process that leads to the death of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[2-(2-methylphenoxy)ethoxy]benzaldehyde in lab experiments include its high potency, selectivity, and low toxicity. 3-[2-(2-methylphenoxy)ethoxy]benzaldehyde is also readily available and can be easily synthesized in large quantities. However, the limitations of using 3-[2-(2-methylphenoxy)ethoxy]benzaldehyde include its poor solubility in water, which can make it difficult to administer in vivo, and its potential off-target effects, which can lead to unwanted side effects.
Zukünftige Richtungen
There are several future directions for the study of 3-[2-(2-methylphenoxy)ethoxy]benzaldehyde. One direction is to further investigate its potential applications in drug discovery, particularly in the development of new drugs for the treatment of neurological disorders and cancer. Another direction is to explore its potential as a tool for studying the mGluR5 signaling pathway and its role in synaptic plasticity and cognitive function. Additionally, further research is needed to optimize the synthesis method of 3-[2-(2-methylphenoxy)ethoxy]benzaldehyde and improve its solubility and bioavailability.
Synthesemethoden
3-[2-(2-methylphenoxy)ethoxy]benzaldehyde can be synthesized through a multi-step reaction starting from 3-hydroxybenzaldehyde. The first step involves the protection of the hydroxyl group with a trimethylsilyl group, followed by the reaction with 2-bromoethyl-2-methylphenyl ether to form the intermediate. The intermediate is then reacted with sodium hydride and 3-bromopropylbenzene to form the final product, 3-[2-(2-methylphenoxy)ethoxy]benzaldehyde.
Wissenschaftliche Forschungsanwendungen
3-[2-(2-methylphenoxy)ethoxy]benzaldehyde has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 3-[2-(2-methylphenoxy)ethoxy]benzaldehyde has been shown to enhance synaptic plasticity and improve cognitive function in animal models. In cancer research, 3-[2-(2-methylphenoxy)ethoxy]benzaldehyde has been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. In drug discovery, 3-[2-(2-methylphenoxy)ethoxy]benzaldehyde has been used as a lead compound to develop new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
3-[2-(2-methylphenoxy)ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-13-5-2-3-8-16(13)19-10-9-18-15-7-4-6-14(11-15)12-17/h2-8,11-12H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVUJGRYPGZXAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCOC2=CC=CC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2-Methylphenoxy)ethoxy]benzaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5231558.png)


![4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate](/img/structure/B5231570.png)
![2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylic acid](/img/structure/B5231588.png)


![2,2-dimethyl-N-{[(2-phenylethyl)amino]carbonothioyl}propanamide](/img/structure/B5231604.png)
![1-{1-[(3-chlorophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione](/img/structure/B5231614.png)
![4-{5-[2-(2-isoxazolidinyl)ethyl]-1,2,4-oxadiazol-3-yl}-1H-indole](/img/structure/B5231618.png)
![1-[6-(2,5-dimethylphenoxy)hexyl]pyrrolidine](/img/structure/B5231621.png)
![dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate](/img/structure/B5231633.png)
